Diethyl 2-hydroxy-2-methylmalonate

Catalog No.
S1526502
CAS No.
58567-05-8
M.F
C8H14O5
M. Wt
190.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-hydroxy-2-methylmalonate

CAS Number

58567-05-8

Product Name

Diethyl 2-hydroxy-2-methylmalonate

IUPAC Name

diethyl 2-(hydroxymethyl)propanedioate

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

InChI

InChI=1S/C8H14O5/c1-3-12-7(10)6(5-9)8(11)13-4-2/h6,9H,3-5H2,1-2H3

InChI Key

OWMISHFPOIGEQE-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(C(=O)OCC)O

Synonyms

Diethyl 2-Hydroxy-2-methylmalonate; Diethyl Hydroxymethylmalonate; Methyltartronic Acid Diethyl Ester; Hydroxymethylpropanedioic Acid Diethyl Ester; 2-Hydroxy-2-methylpropanedioic Acid 1,3-Diethyl Ester

Canonical SMILES

CCOC(=O)C(CO)C(=O)OCC

Diethyl 2-hydroxy-2-methylmalonate is a chemical compound with the molecular formula C8H14O5C_8H_{14}O_5 and a molecular weight of 190.19 g/mol. It is characterized by the presence of two ethyl ester groups attached to a malonate backbone, along with a hydroxyl group at the second carbon atom. This compound is classified under malonates, which are esters or salts derived from malonic acid. The structure of diethyl 2-hydroxy-2-methylmalonate includes a central carbon atom bonded to both ethyl groups and a hydroxyl group, making it a versatile intermediate in organic synthesis .

DEHMM is not a biological molecule and does not have a known mechanism of action in living systems. Its applications lie solely in the realm of organic synthesis.

Information on the safety hazards of DEHMM is limited. As with most organic compounds, it is recommended to handle DEHMM with gloves and in a well-ventilated area. Potential hazards might include:

  • Mild skin and eye irritation due to its organic nature.
  • Flammability: Organic compounds like DEHMM are generally flammable. However, specific flashpoint data is not available.

Organic Synthesis:

  • Precursor for Chiral Carboxylic Acids: DEHMM possesses a chiral center (the carbon atom bonded to the hydroxyl and methyl groups). This feature allows it to be used as a starting material for the synthesis of various chiral carboxylic acids, which are important building blocks in organic synthesis and drug development. Researchers have explored its potential in the synthesis of specific chiral α-hydroxy acids and β-hydroxy acids through various chemical transformations [, ].

Medicinal Chemistry:

  • Investigating Biological Activity: DEHMM's structural similarity to certain naturally occurring metabolites has prompted some researchers to investigate its potential biological activity. Studies have explored its effects on various biological processes, such as enzyme inhibition and cell signaling pathways []. However, further research is needed to determine its efficacy and potential therapeutic applications.
Due to its functional groups. Key reactions include:

  • Esterification: The hydroxyl group can react with acids to form esters.
  • Aldol Condensation: It can undergo aldol-type reactions, where it reacts with aldehydes or ketones to form β-hydroxy esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of more complex structures .

Several methods for synthesizing diethyl 2-hydroxy-2-methylmalonate have been reported:

  • Iodine-Catalyzed Reaction: A method involves using iodine as a catalyst in the presence of sodium acetate and tetrahydrofuran at moderate temperatures to yield the compound with good purity .
  • Green Chemistry Approaches: Recent studies have highlighted environmentally friendly methods that utilize atmospheric oxygen and caesium carbonate under mild conditions, showcasing the compound's versatility in synthetic applications .
  • Conventional Esterification: The compound can also be synthesized through traditional esterification methods involving malonic acid and ethanol in the presence of an acid catalyst.

Diethyl 2-hydroxy-2-methylmalonate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Agriculture: Potentially used in developing agrochemicals.
  • Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules, including dyes and fragrances .

Interaction studies involving diethyl 2-hydroxy-2-methylmalonate primarily focus on its reactivity with other organic compounds. For example, it has been shown to interact effectively with electrophilic reagents in aldol-type reactions, leading to diverse products. Additionally, its interactions with biological macromolecules could be explored further to understand its potential therapeutic effects .

Diethyl 2-hydroxy-2-methylmalonate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
Diethyl methylmalonate609-08-51.00Lacks hydroxyl group
Diethyl 2,2-bis(hydroxymethyl)malonate20605-01-00.96Contains two hydroxymethyl groups
Ethyl 2-formyl-3-oxopropanoate80370-42-90.96Contains an aldehyde functional group
Triethyl methanetricarboxylate6279-86-31.00More complex carboxylate structure
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid5471-77-20.96Contains additional ethoxy substituent

Diethyl 2-hydroxy-2-methylmalonate is unique due to its specific combination of functional groups, particularly the hydroxyl group on a malonate framework, which enhances its reactivity and potential applications compared to similar compounds.

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

190.08412354 g/mol

Monoisotopic Mass

190.08412354 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-08-15

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